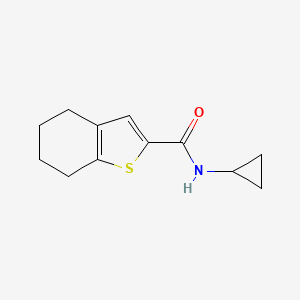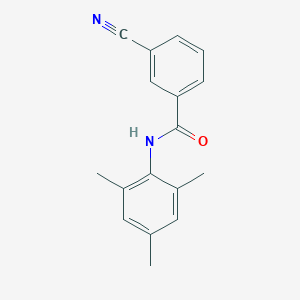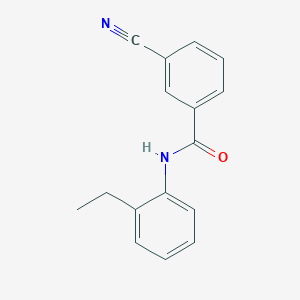
1-(benzenesulfonyl)-N-(3-cyclohexyloxypropyl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(benzenesulfonyl)-N-(3-cyclohexyloxypropyl)piperidine-4-carboxamide (CP-122,721) is a chemical compound that belongs to the class of piperidine carboxamides. It is a selective antagonist of the neuropeptide Y (NPY) Y2 receptor and has been found to have potential therapeutic applications in the treatment of obesity, diabetes, and cardiovascular diseases.
Mécanisme D'action
The mechanism of action of 1-(benzenesulfonyl)-N-(3-cyclohexyloxypropyl)piperidine-4-carboxamide involves the selective blockade of the NPY Y2 receptor, which is predominantly expressed in the hypothalamus and plays a key role in regulating food intake and energy metabolism. NPY is a neuropeptide that stimulates food intake and energy storage through activation of the NPY Y1 and Y5 receptors. This compound selectively blocks the NPY Y2 receptor, which is thought to inhibit the orexigenic effects of NPY and promote satiety and energy expenditure.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects, including reducing food intake and body weight, improving glucose tolerance and insulin sensitivity, lowering blood pressure, and improving endothelial function. These effects are thought to be mediated by the selective blockade of the NPY Y2 receptor, which regulates food intake, energy metabolism, and cardiovascular function.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(benzenesulfonyl)-N-(3-cyclohexyloxypropyl)piperidine-4-carboxamide in lab experiments include its high selectivity for the NPY Y2 receptor, its ability to reduce food intake and body weight, and its potential therapeutic applications in the treatment of obesity, diabetes, and cardiovascular diseases. The limitations of using this compound in lab experiments include its potential toxicity and side effects, the need for careful dosing and monitoring, and the need for further research to elucidate its long-term safety and efficacy.
Orientations Futures
There are several future directions for research on 1-(benzenesulfonyl)-N-(3-cyclohexyloxypropyl)piperidine-4-carboxamide, including further studies on its mechanism of action, its potential therapeutic applications in the treatment of obesity, diabetes, and cardiovascular diseases, and its long-term safety and efficacy. Other future directions include the development of novel NPY Y2 receptor antagonists with improved selectivity, potency, and safety profiles, and the use of this compound as a tool for studying the role of the NPY Y2 receptor in regulating food intake, energy metabolism, and cardiovascular function.
Conclusion:
In conclusion, this compound is a selective antagonist of the NPY Y2 receptor with potential therapeutic applications in the treatment of obesity, diabetes, and cardiovascular diseases. Its mechanism of action involves the selective blockade of the NPY Y2 receptor, which regulates food intake, energy metabolism, and cardiovascular function. This compound has been found to have a range of biochemical and physiological effects, including reducing food intake and body weight, improving glucose tolerance and insulin sensitivity, lowering blood pressure, and improving endothelial function. While there are limitations to using this compound in lab experiments, there are also several future directions for research on this compound, including further studies on its mechanism of action, its potential therapeutic applications, and the development of novel NPY Y2 receptor antagonists.
Méthodes De Synthèse
The synthesis of 1-(benzenesulfonyl)-N-(3-cyclohexyloxypropyl)piperidine-4-carboxamide involves the reaction of 1-(benzenesulfonyl)piperidine-4-carboxylic acid with 3-cyclohexyloxypropylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The resulting product is purified through column chromatography to obtain this compound as a white powder.
Applications De Recherche Scientifique
1-(benzenesulfonyl)-N-(3-cyclohexyloxypropyl)piperidine-4-carboxamide has been extensively studied for its potential therapeutic applications in the treatment of obesity, diabetes, and cardiovascular diseases. It has been found to selectively block the NPY Y2 receptor, which plays a crucial role in regulating food intake, energy metabolism, and blood pressure. This compound has been shown to reduce food intake and body weight in animal models of obesity and to improve glucose tolerance and insulin sensitivity in animal models of diabetes. It has also been found to lower blood pressure and improve endothelial function in animal models of hypertension.
Propriétés
IUPAC Name |
1-(benzenesulfonyl)-N-(3-cyclohexyloxypropyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N2O4S/c24-21(22-14-7-17-27-19-8-3-1-4-9-19)18-12-15-23(16-13-18)28(25,26)20-10-5-2-6-11-20/h2,5-6,10-11,18-19H,1,3-4,7-9,12-17H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSLISOIWIDWAKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OCCCNC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2,2-dioxo-2lambda6-thia-3-azatricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12),9-pentaen-3-yl)-N-(propan-2-ylcarbamoyl)acetamide](/img/structure/B7477148.png)
![5-[(4-Chlorophenyl)methylsulfanyl]-1-(2-ethoxyphenyl)tetrazole](/img/structure/B7477167.png)
![7-Methyl-4-[[1-(4-methylphenyl)tetrazol-5-yl]sulfanylmethyl]chromen-2-one](/img/structure/B7477170.png)
![1-ethyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzotriazole-5-carboxamide](/img/structure/B7477176.png)

![[4-(1,3,4-oxadiazol-2-yl)phenyl] 3-(1H-indol-3-yl)propanoate](/img/structure/B7477185.png)
![2-[[5-(4-chlorophenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-N-methyl-N-phenylacetamide](/img/structure/B7477196.png)



![Ethyl 4-[4-[(3,4-difluorophenyl)carbamoyl]piperidin-1-yl]sulfonylbenzoate](/img/structure/B7477245.png)
![2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylamino]-N-methylbenzamide](/img/structure/B7477250.png)
![3-(carbamoylamino)-N-[2-(1H-indol-3-yl)ethyl]benzamide](/img/structure/B7477251.png)
